![molecular formula C9H6BrClN2O B2496562 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 354792-26-0](/img/structure/B2496562.png)

7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

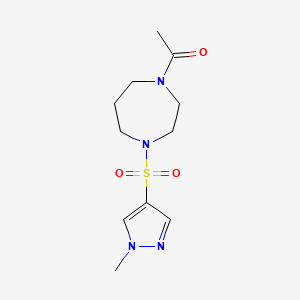

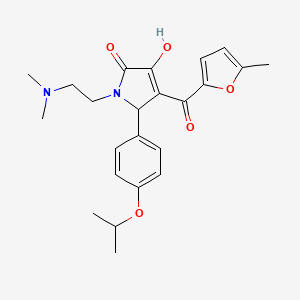

7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound with the molecular formula C9H6BrClN2O . It has a molecular weight of 273.51 . This compound is part of the 4H-pyrido[1,2-a]pyrimidin-4-one family, which exhibits versatile biological activities .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis

The molecular structure of 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

The compound has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives through a metal-free C-3 chalcogenation process . This reaction is operationally simple, proceeds under mild conditions, and can be executed in gram scale .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 273.51 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Metal-Free C-3 Chalcogenation

- Details : An expeditious metal-free C-3 chalcogenation method has been devised to create diverse 3-ArS/ArSe derivatives from 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds under mild conditions, offers high yields (up to 95%), and tolerates various functional groups. Preliminary investigations suggest a radical mechanistic pathway .

Agrochemicals and Pharmaceuticals

- Details : 4H-pyrido[1,2-a]pyrimidin-4-one exhibits versatile biological activities, including CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, and potent 5-HT6 antagonism. These properties make it relevant for agrochemicals and pharmaceuticals .

Carbon-Selenium Skeletons

- Details : Organoselenium species, including those containing carbon-selenium (C-Se) linkages, are valuable core structures for therapeutic agents. These compounds serve as antioxidants, antihypertensives, antimicrobials, antibacterials, antivirals, and anticancer agents .

Synthesis of Derivatives

- Details : Researchers have explored facile methods to install sulfenyl/selenyl groups into organic frameworks. While Pd-catalyzed direct arylation and alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-one have been reported, metal-free sulfenylation/selenylation protocols offer an alternative approach .

Specific Compound Synthesis

- Details : Novel derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, including aliphatic, aromatic, and heterocyclic amine derivatives, have been synthesized in good yield. These compounds exhibit potential therapeutic properties .

Chemical Structure and Properties

- Details : The molecular formula of 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is C9H6BrClN2O, with an average mass of 273.514 Da. It is characterized by its unique structure and potential reactivity .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-bromo-3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-5-8(11)9(14)13-4-6(10)2-3-7(13)12-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCXNCYFGTVCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=C(C=CC2=N1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)

![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)

![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)

![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)

![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)